molecular formula C13H11BrN2S B1462395 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide CAS No. 1909319-80-7

4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Cat. No.: B1462395
CAS No.: 1909319-80-7
M. Wt: 307.21 g/mol
InChI Key: NWHJSAORWNOZHE-UHFFFAOYSA-N
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Description

4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a heterocyclic compound that contains a thiazole ring fused with a pyrrole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with a phenacyl bromide derivative in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, it can modulate receptor activity, leading to changes in downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole: Lacks the pyrrole ring, making it less complex.

    4-Phenyl-1,3-thiazole: Similar structure but without the pyrrole ring.

    2-(1H-Pyrrol-2-yl)-1,3-thiazole: Similar but lacks the phenyl group.

Uniqueness

4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is unique due to the presence of both a phenyl group and a pyrrole ring fused to the thiazole ring

Properties

IUPAC Name

4-phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S.BrH/c1-2-5-10(6-3-1)12-9-16-13(15-12)11-7-4-8-14-11;/h1-9,14H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHJSAORWNOZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CN3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
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4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
Reactant of Route 6
4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

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